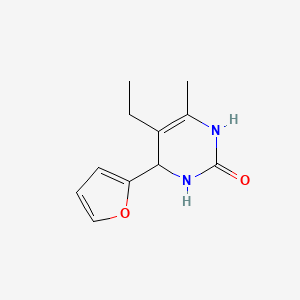
5-Ethyl-4-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-4-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one is a heterocyclic compound that belongs to the class of dihydropyrimidinones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one typically involves the Biginelli reaction, which is a three-component condensation reaction. The reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The general reaction scheme is as follows:
Aldehyde: (e.g., furfural) + (e.g., ethyl acetoacetate) + → this compound
Reaction Conditions: The reaction is typically carried out in the presence of a catalyst such as hydrochloric acid or acetic acid, at a temperature range of 80-100°C for several hours.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Biginelli reaction to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-Ethyl-4-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The dihydropyrimidinone ring can be reduced to form tetrahydropyrimidinone derivatives.
Substitution: The hydrogen atoms on the dihydropyrimidinone ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Various electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Tetrahydropyrimidinone derivatives.
Substitution: Substituted dihydropyrimidinone derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an anti-inflammatory, antiviral, and anticancer agent.
作用機序
The mechanism of action of 5-Ethyl-4-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes such as dihydrofolate reductase and thymidylate synthase.
Pathways Involved: Inhibition of DNA synthesis and cell proliferation, leading to its potential anticancer effects.
類似化合物との比較
Similar Compounds
- 5-Ethyl-4-(phenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one
- 5-Ethyl-4-(thiophen-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one
- 5-Ethyl-4-(pyridin-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one
Uniqueness
5-Ethyl-4-(furan-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
特性
分子式 |
C11H14N2O2 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC名 |
5-ethyl-4-(furan-2-yl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one |
InChI |
InChI=1S/C11H14N2O2/c1-3-8-7(2)12-11(14)13-10(8)9-5-4-6-15-9/h4-6,10H,3H2,1-2H3,(H2,12,13,14) |
InChIキー |
KMFKGRCTXWSDNF-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(NC(=O)NC1C2=CC=CO2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(1R,2R)-2-fluorocyclopropyl]-3-oxopropanenitrile](/img/structure/B13104054.png)
![3-[(3,4-Dihydroxyphenyl)methyl]-5-hydroxy-7,8-dimethoxy-6-methyl-2,3-dihydrochromen-4-one](/img/structure/B13104065.png)
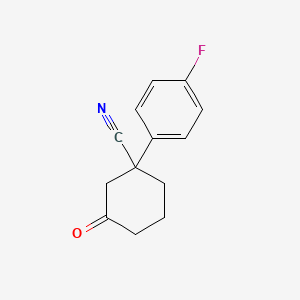
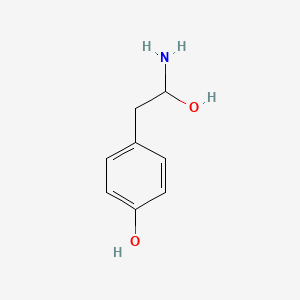
![6,7,8,9-Tetrahydro-5H-cyclohepta[d]pyridazine](/img/structure/B13104103.png)

![4,6-Dichloro-N,N-dimethyl[2,4'-bipyrimidin]-2'-amine](/img/structure/B13104109.png)
![6-Bromo-2-chloro-5-methyl-8-(spiro[2.4]heptan-4-yl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13104112.png)
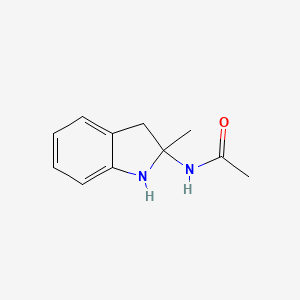
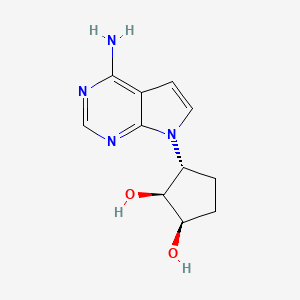
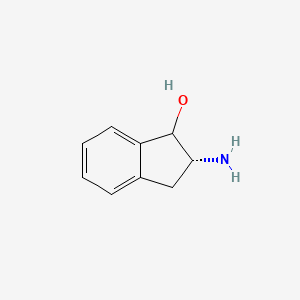
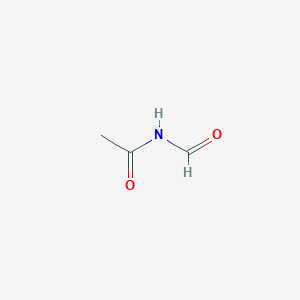
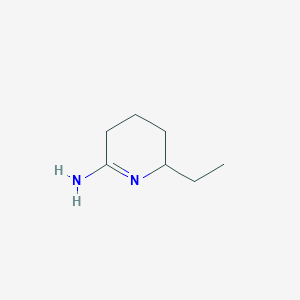
![2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B13104138.png)
